molecular formula C15H14ClN3O2 B480196 N~1~-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide CAS No. 434295-12-2

N~1~-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide

Cat. No.: B480196
CAS No.: 434295-12-2
M. Wt: 303.74g/mol
InChI Key: NOEDKCCVZKBCRS-UHFFFAOYSA-N
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Description

N~1~-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring and a pyridinylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide typically involves the reaction of 3-chloro-2-methylaniline with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the desired ethanediamide compound. Common reagents used in this synthesis include reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of N1-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amide oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Amide oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N~1~-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-chlorophenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide
  • N~1~-(2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide
  • N~1~-(3-chloro-2-methylphenyl)-N~2~-(pyridin-3-ylmethyl)ethanediamide

Uniqueness

N~1~-(3-chloro-2-methylphenyl)-N~2~-(pyridin-4-ylmethyl)ethanediamide is unique due to the specific substitution pattern on the phenyl ring and the presence of the pyridin-4-ylmethyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-10-12(16)3-2-4-13(10)19-15(21)14(20)18-9-11-5-7-17-8-6-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEDKCCVZKBCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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